REACTION_CXSMILES
|
C1(S([N:10]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[C:11]2[C:19]([O:21][CH3:22])=[O:20])(=O)=O)C=CC=CC=1.[F:23][C:24]([F:47])([C:29]1[CH:33]=[CH:32][N:31]([S:34]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)(=[O:36])=[O:35])[C:30]=1[C:43]([O:45][CH3:46])=[O:44])[C:25]([F:28])([F:27])[F:26].O(C)[Na]>O1CCCC1>[F:18][C:15]([F:16])([F:17])[C:12]1[CH:13]=[CH:14][NH:10][C:11]=1[C:19]([O:21][CH3:22])=[O:20].[F:47][C:24]([F:23])([C:29]1[CH:33]=[CH:32][N:31]([S:34]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)(=[O:36])=[O:35])[C:30]=1[C:43]([O:45][CH3:46])=[O:44])[C:25]([F:28])([F:27])[F:26]
|
Name
|
methyl 1-(benzenesulfonyl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C(=C(C=C1)C(F)(F)F)C(=O)OC
|
Name
|
methyl 3-(perfluoroethyl)-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(C1=C(N(C=C1)S(=O)(=O)C1=CC=CC=C1)C(=O)OC)F
|
Name
|
NaOCH3
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
O([Na])C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 30 min at 0° C. in a water/ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL round-bottom flask, was placed
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 2N hydrogen chloride until the solution
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with sodium chloride (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting mixture was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(NC=C1)C(=O)OC)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)(F)F)(C1=C(N(C=C1)S(=O)(=O)C1=CC=CC=C1)C(=O)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |